Hexaepoxysqualene

Descripción

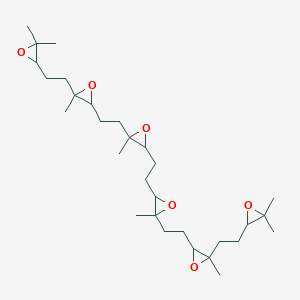

Hexaepoxysqualene, a derivative of squalene, is an epoxidized triterpene hydrocarbon characterized by the addition of six epoxy groups to its backbone. Squalene itself (CAS No. 7683-64-9) is a naturally occurring compound with the molecular formula C₃₀H₅₀, widely used in pharmaceuticals, cosmetics, and industrial applications due to its antioxidant properties . For instance, 2,3-epoxysqualene is primarily utilized in research settings, particularly in studies involving cholesterol biosynthesis and enzymatic pathways like squalene synthase .

Hexaepoxysqualene’s synthesis likely involves controlled epoxidation of squalene under specific reaction conditions, as inferred from methodologies described in generic synthesis protocols for epoxidized compounds . Its structural complexity and multiple epoxy groups may enhance its stability or reactivity compared to mono-epoxidized analogs.

Propiedades

Número CAS |

10008-64-7 |

|---|---|

Fórmula molecular |

C30H50O6 |

Peso molecular |

506.7 g/mol |

Nombre IUPAC |

2-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-[2-[3-[2-[3-[2-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]ethyl]-3-methyloxiran-2-yl]ethyl]-2-methyloxiran-2-yl]ethyl]-2-methyloxirane |

InChI |

InChI=1S/C30H50O6/c1-25(2)19(31-25)11-15-29(7)23(35-29)13-17-27(5)21(33-27)9-10-22-28(6,34-22)18-14-24-30(8,36-24)16-12-20-26(3,4)32-20/h19-24H,9-18H2,1-8H3 |

Clave InChI |

PSNNHFRISFMCAD-UHFFFAOYSA-N |

SMILES |

CC1(C(O1)CCC2(C(O2)CCC3(C(O3)CCC4C(O4)(C)CCC5C(O5)(C)CCC6C(O6)(C)C)C)C)C |

SMILES canónico |

CC1(C(O1)CCC2(C(O2)CCC3(C(O3)CCC4C(O4)(C)CCC5C(O5)(C)CCC6C(O6)(C)C)C)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations:

Structural Complexity : Hexaepoxysqualene’s six epoxy groups contrast with 2,3-epoxysqualene’s single epoxy group, likely increasing its polarity and reducing volatility compared to squalene .

Functional Roles : While squalene is commercially utilized in vitamins and skincare, epoxidized derivatives like 2,3-epoxysqualene and hexaepoxysqualene are confined to specialized research, particularly in studying lipid metabolism .

Safety Profiles : Squalene has GRAS status, whereas epoxidized analogs lack safety data for human use. Hexachlorocyclopentadiene, though structurally dissimilar, underscores the regulatory scrutiny applied to halogenated compounds .

Environmental and Industrial Impact

- Squalene’s natural sourcing raises sustainability concerns, driving interest in synthetic or plant-derived alternatives .

- Chlorinated analogs like hexachlorocyclopentadiene (CAS No. 77-47-4) are EPA-regulated due to persistence and toxicity, contrasting with epoxy-squalenes’ lower environmental footprint .

Métodos De Preparación

Ishii-Venturello Catalyst Framework

The Ishii-Venturello catalytic system, employing the phosphotungstic acid complex , has emerged as the most widely adopted method for hexaepoxysqualene synthesis. This approach leverages 30% aqueous hydrogen peroxide () as the oxidant under solvent-free conditions, enabling high conversion rates while minimizing environmental waste.

The reaction mechanism involves the activation of by the tungsten catalyst, generating a peroxo-tungsten intermediate that facilitates electrophilic oxygen transfer to squalene’s double bonds. A critical operational parameter is the controlled dropwise addition of to maintain the reaction temperature between 35–50°C, preventing thermal runaway. For instance, a 100 g scale reaction with 1 mol% catalyst achieves 89% yield of hexaepoxysqualene within 12 hours, as confirmed by NMR analysis (δ 1.22–1.68 ppm for methylene/methyl groups, δ 2.65–2.76 ppm for epoxide protons).

Table 1: Large-Scale Epoxidation Parameters

| Parameter | Value |

|---|---|

| Catalyst Loading | 1 mol% |

| Equivalents | 6.0 eq |

| Reaction Time | 8–12 hours |

| Yield | 76–89% |

| Purity (Distillation) | >95% (by NMR) |

Stereochemical Outcomes and Byproduct Formation

Hexaepoxysqualene exists as a mixture of stereoisomers due to the six chiral centers introduced during epoxidation. Gas chromatography-mass spectrometry (GC-MS) analysis of the crude product reveals at least eight distinct stereoisomers, with NMR resonances between δ 16.3–25.8 ppm corresponding to methyl and methylene carbons adjacent to epoxide groups. Byproducts include diols (≤5%) from epoxide ring-opening, particularly under acidic or aqueous conditions.

Enzymatic Epoxidation Pathways

Squalene Monooxygenase as a Biocatalyst

Squalene monooxygenase (EC 1.14.13.132), a flavoprotein found in eukaryotes, catalyzes the stereospecific epoxidation of squalene to 2,3-oxidosqualene using NADPH and molecular oxygen. While native enzymes produce only one epoxide group, engineered variants have demonstrated limited activity toward multi-epoxidation. For example, Saccharomyces cerevisiae mutants overexpressing squalene epoxidase () yield trace amounts of diepoxysqualene under high-oxygen conditions, though hexaepoxysqualene remains undetectable.

Key Limitations :

-

Substrate Specificity : Native enzymes favor monoepoxidation due to steric hindrance near the active site.

-

Cofactor Dependency : NADPH regeneration systems are required for sustained activity, increasing process complexity.

Purification and Characterization

Distillation and Solvent Partitioning

Post-reaction mixtures are biphasic, with the organic layer containing crude hexaepoxysqualene. Centrifugation and solvent partitioning using ethyl acetate/water (3:1 v/v) achieve preliminary purification, followed by fractional distillation under reduced pressure (0.1 mmHg, 180–200°C). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 859.1674 (), with isotopic patterns matching theoretical calculations.

Spectroscopic Validation

-

NMR : Epoxide protons resonate as multiplets at δ 2.65–2.76 ppm, while allylic methylenes appear at δ 1.34–1.68 ppm.

-

IR Spectroscopy : Strong absorptions at 1249 cm (C–O stretch) and 2962 cm (C–H stretch) confirm epoxide functionality.

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.